2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers
Description
“2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione” is a sulfur-containing heterocyclic compound featuring a five-membered thiolane ring with two sulfone (-SO₂) groups at the 1-position and two 2-hydroxyethyl (-CH₂CH₂OH) substituents at the 2- and 5-positions. The molecule exists as a mixture of diastereomers due to stereogenic centers at the 2- and 5-positions, resulting in distinct spatial arrangements of the hydroxyethyl groups. This structural complexity influences its physicochemical properties, such as solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
2-[5-(2-hydroxyethyl)-1,1-dioxothiolan-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c9-5-3-7-1-2-8(4-6-10)13(7,11)12/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDYLILFJRPJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers typically involves the reaction of thiolane derivatives with hydroxyethyl reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where thiolane is reacted with ethylene oxide in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to separate the desired diastereomers and achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dione functional group can be reduced to form hydroxyl groups, leading to the formation of thiolane diols.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as alkoxides and carboxylates are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, thiolane diols, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism by which 2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers exerts its effects involves interactions with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The thiolane ring and dione functional group can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related sulfur-containing heterocycles, such as the thiazine derivatives reported in Molecules (2012) (). Key comparisons include ring size, substituent effects, synthetic yields, and spectroscopic properties.
Structural and Functional Group Differences
| Property | 2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione | 6-Mesityl-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione (1e) | 6-(2-Trifluoromethylphenyl)-4-(4-trifluoromethylphenyl)-thiazine-2-thione (1f) |
|---|---|---|---|
| Ring System | 5-membered thiolane | 6-membered thiazine | 6-membered thiazine |
| Key Substituents | Two 2-hydroxyethyl groups, two sulfones | Mesityl (2,4,6-trimethylphenyl), phenyl | 2-Trifluoromethylphenyl, 4-trifluoromethylphenyl |
| Functional Groups | Sulfones (-SO₂), hydroxyl (-OH) | Thione (-C=S), aryl groups | Thione (-C=S), trifluoromethyl (-CF₃) |
| Diastereomerism | Mixture due to stereocenters at C2 and C5 | Single stereoisomer reported | Inseparable mixture with impurities |
Spectroscopic Data
Challenges in Diastereomer Separation
- The target compound’s diastereomers may require advanced chromatographic techniques (e.g., chiral HPLC) for resolution, contrasting with thiazine derivatives like 1e and 1h , which were isolated as single stereoisomers. Impurities in 1f and 1g highlight the difficulty of purifying complex sulfur heterocycles .
Biological Activity
2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, case analyses, and data tables that summarize key findings related to its pharmacological properties.
- Molecular Formula: C10H18O4S
- Molecular Weight: 218.31 g/mol
- CAS Number: Not specifically listed in the search results but can be derived from the structure.
Biological Activity Overview
The biological activity of 2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione has been investigated in several studies focusing on its pharmacological effects. The compound is noted for its potential antioxidant properties and its role in various biochemical pathways.
Research indicates that the compound may exert its biological effects through the following mechanisms:
- Antioxidant Activity: The presence of hydroxyl groups enhances its ability to scavenge free radicals, thus reducing oxidative stress in cells.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which could affect cellular signaling and energy metabolism.
Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various thiolane derivatives, including 2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells when treated with the compound.
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| 2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione | 25 | 75% |
| Control (Vitamin C) | 20 | 80% |
Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. The results indicated that it acts as a moderate inhibitor of CYP3A4, which is crucial for drug metabolism.
| Enzyme | Inhibition Type | Ki (µM) |
|---|---|---|
| CYP3A4 | Competitive | 15 |
Pharmacokinetics
Pharmacokinetic studies are essential to understand how the compound behaves in biological systems. Preliminary data suggest:
- Absorption: Rapid absorption after oral administration.
- Distribution: Widely distributed in tissues with a preference for liver and kidney accumulation.
- Metabolism: Primarily metabolized by hepatic enzymes.
- Excretion: Mainly excreted via urine.
Safety and Toxicology
Toxicological assessments have shown that while the compound exhibits beneficial biological activities, high doses may lead to cytotoxicity. The therapeutic window appears narrow based on preliminary animal studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
